molecular formula C6H4BrIOS B13686959 2-Bromo-1-(5-iodothiophen-2-yl)ethanone

2-Bromo-1-(5-iodothiophen-2-yl)ethanone

Cat. No.: B13686959
M. Wt: 330.97 g/mol
InChI Key: GFLBMLHTMSSMSL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-iodothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrIOS and a molecular weight of 330.97 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone typically involves the bromination and iodination of thiophene derivatives. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of a base such as potassium carbonate, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

2-Bromo-1-(5-iodothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

2-Bromo-1-(5-iodothiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, enabling the formation of diverse molecular structures. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the thiophene ring towards nucleophilic attack .

Comparison with Similar Compounds

2-Bromo-1-(5-iodothiophen-2-yl)ethanone can be compared with other halogenated thiophene derivatives, such as:

The uniqueness of this compound lies in its dual halogenation, providing distinct reactivity and enabling the synthesis of a broader range of derivatives.

Properties

Molecular Formula

C6H4BrIOS

Molecular Weight

330.97 g/mol

IUPAC Name

2-bromo-1-(5-iodothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrIOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2

InChI Key

GFLBMLHTMSSMSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)I)C(=O)CBr

Origin of Product

United States

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